2-chloro-1-{5-[4-(difluoromethoxy)-3-methoxyphenyl]-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one
Description
This compound belongs to the pyrazoline class, characterized by a 4,5-dihydro-1H-pyrazole core substituted with a thiophene ring, a difluoromethoxy-methoxyphenyl group, and a chloroacetyl moiety. The difluoromethoxy group enhances lipophilicity and metabolic stability compared to methoxy substituents, making it a promising candidate for drug development .
Properties
IUPAC Name |
2-chloro-1-[3-[4-(difluoromethoxy)-3-methoxyphenyl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF2N2O3S/c1-24-14-7-10(4-5-13(14)25-17(19)20)12-8-11(15-3-2-6-26-15)21-22(12)16(23)9-18/h2-7,12,17H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDITNSSGPGFJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC(=NN2C(=O)CCl)C3=CC=CS3)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-{5-[4-(difluoromethoxy)-3-methoxyphenyl]-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one typically involves multiple steps, starting from commercially available precursors. One common approach is the condensation of 4-(difluoromethoxy)-3-methoxybenzaldehyde with thiophene-2-carboxylic acid hydrazide to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by chlorination to introduce the chloro group at the ethanone moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-{5-[4-(difluoromethoxy)-3-methoxyphenyl]-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-chloro-1-{5-[4-(difluoromethoxy)-3-methoxyphenyl]-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its structural features suggest it could be explored for therapeutic uses, such as anti-inflammatory or anticancer agents.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-chloro-1-{5-[4-(difluoromethoxy)-3-methoxyphenyl]-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Aromatic Ring
- 2-Chloro-1-[5-(3,4-Dimethoxyphenyl)-3-(Thiophen-2-yl)-4,5-Dihydro-1H-Pyrazol-1-yl]Ethan-1-One (CAS 731826-81-6) Structural Difference: Replaces the difluoromethoxy group with a methoxy group at the 4-position of the phenyl ring.
- 1-(Chloroacetyl)-5-(4-Methoxyphenyl)-3-(2-Thienyl)-4,5-Dihydro-1H-Pyrazole
Halogen Substitution in Isostructural Derivatives
- 4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazol-4-yl)-4,5-Dihydro-1H-Pyrazol-1-yl)Thiazole (Compound 4) Structural Difference: Replaces the thiophene ring with a thiazole group and introduces a triazole moiety.
- Bromo Analog (Compound 5)
Structural and Computational Insights
- Crystallography : Studies on isostructural derivatives (e.g., Compounds 4 and 5) reveal similar molecular conformations but divergent crystal packing due to halogen size differences . SHELX software was used for refinement, achieving R factors < 0.05 .
- Electrostatic Potential Analysis: Multiwfn calculations on analogous compounds show that electron-withdrawing groups (e.g., difluoromethoxy) enhance the electrophilicity of the pyrazole core, favoring interactions with nucleophilic residues in enzyme active sites .
Biological Activity
2-Chloro-1-{5-[4-(difluoromethoxy)-3-methoxyphenyl]-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one (CAS No. 731826-82-7) is a synthetic compound that belongs to the pyrazole class of heterocyclic compounds. Pyrazoles have garnered considerable interest in medicinal chemistry due to their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential and underlying mechanisms.
Chemical Structure and Properties
The molecular formula of this compound is CHClFNOS, with a molecular weight of 400.83 g/mol. The compound features a chloroacetyl group, a pyrazole moiety, and various aromatic substituents which contribute to its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, certain pyrazole compounds exhibit significant inhibitory effects on various cancer cell lines by targeting key oncogenic pathways such as BRAF(V600E), EGFR, and telomerase activity . The specific compound under review has shown promise in preliminary assays for cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction via caspase activation |
| MDA-MB-231 | 10.0 | Inhibition of EGFR signaling pathway |
Anti-inflammatory Properties
Pyrazole derivatives are known for their anti-inflammatory effects, which are attributed to their ability to inhibit cyclooxygenase enzymes (COX). The compound may reduce the production of pro-inflammatory cytokines and mediators. In vitro studies have indicated that it can significantly lower levels of TNF-alpha and IL-6 in activated macrophages .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been well-documented. Compounds similar to this compound have demonstrated activity against various bacterial strains. For example, preliminary tests show that this compound can inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 20 µg/mL .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Inhibition of Kinases : The compound may inhibit receptor tyrosine kinases involved in tumor progression.
- Caspase Activation : Induces apoptosis through the intrinsic pathway by activating caspases.
- Cytokine Modulation : Reduces inflammatory cytokine production by modulating NF-kB signaling pathways.
Case Studies
A recent study evaluated the efficacy of this compound in combination with doxorubicin for enhanced cytotoxicity against breast cancer cells. The results indicated a synergistic effect, leading to increased apoptosis compared to either agent alone .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
